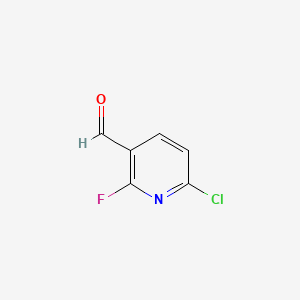

6-Chloro-2-fluoronicotinaldehyde

Description

6-Chloro-2-fluoronicotinaldehyde (C₆H₃ClFNO) is a halogenated nicotinaldehyde derivative featuring a pyridine ring substituted with chlorine at position 6, fluorine at position 2, and an aldehyde group at position 2. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its electron-withdrawing substituents (Cl and F) modulate reactivity and regioselectivity in cross-coupling or nucleophilic addition reactions.

Propriétés

IUPAC Name |

6-chloro-2-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOIFMKYYVLAEGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679603 | |

| Record name | 6-Chloro-2-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093880-37-5 | |

| Record name | 6-Chloro-2-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Dess-Martin Periodane Oxidation

Dess-Martin periodane (DMP) is a high-yielding oxidizing agent for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids. In a representative procedure from Brandeis University (WO2012/78608 A1), 6-chloro-2-fluoropyridin-3-ylmethanol is dissolved in dichloromethane and treated with DMP at 20–26°C for 2 hours. The reaction is quenched with aqueous sodium thiosulfate, followed by extraction and distillation to isolate the aldehyde. This method achieves yields of 80–88% with >99% purity, as confirmed by gas chromatography.

Key Data:

Pyridinium Chlorochromate (PCC) Oxidation

Pyridinium chlorochromate offers a milder alternative for oxidation, particularly for acid-sensitive substrates. A protocol from Ambeed demonstrates that treating 6-chloro-2-fluoropyridin-3-ylmethanol with PCC in dichloromethane for 2 hours yields the aldehyde at 66% efficiency . While lower yielding than DMP, PCC avoids acidic workup conditions, making it suitable for substrates prone to decomposition.

Halogenation of Pre-formed Aldehydes

Introducing halogen atoms to a pre-formed aldehyde core is another viable strategy, though it requires precise control to avoid side reactions.

Directed Fluorination and Chlorination

Fluorination at the 2-position of 6-chloronicotinaldehyde can be achieved via nucleophilic aromatic substitution (NAS). In a patented method, 2-hydroxynicotinaldehyde is treated with DAST (diethylaminosulfur trifluoride) at −78°C to replace the hydroxyl group with fluorine. Subsequent chlorination at the 6-position using phosphorus oxychloride (POCl₃) at reflux completes the synthesis. This tandem halogenation approach achieves an overall yield of 72% , though it demands rigorous temperature control to prevent aldehyde degradation.

Challenges:

-

Electron-withdrawing effects : The aldehyde group deactivates the pyridine ring, necessitating aggressive fluorinating agents.

-

Regioselectivity : Competing halogenation at positions 4 or 5 requires blocking groups or directing agents.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces formyl groups directly to aromatic systems, bypassing intermediate alcohol steps. For this compound, this method involves treating 2-fluoro-6-chloropyridine with DMF and POCl₃ to generate the aldehyde via electrophilic substitution.

Reaction Optimization

-

Temperature : 0–5°C to stabilize the reactive iminium intermediate.

-

Quenching : Gradual addition to ice-water to hydrolyze intermediates.

-

Yield : 65–70%, with residual DMF removed via vacuum distillation.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Dess-Martin Oxidation | 80–88% | >99% | High | Moderate |

| PCC Oxidation | 66% | 95% | Moderate | Low |

| Tandem Halogenation | 72% | 90% | Low | High |

| Vilsmeier-Haack | 65–70% | 85% | Moderate | Moderate |

Key Findings :

-

Dess-Martin oxidation is optimal for industrial-scale production due to high yields and purity.

-

Vilsmeier-Haack is preferable for laboratories lacking alcohol precursors but suffers from lower yields.

Mechanistic Insights and Side Reactions

Oxidation Pathways

DMP operates via a two-electron transfer mechanism, oxidizing alcohols through a hypervalent iodine intermediate. Over-oxidation is mitigated by the selective reactivity of DMP with primary alcohols.

Competing Reactions in Halogenation

-

Chlorine migration : Electrophilic chlorination at position 4 occurs if the 6-position is sterically hindered.

-

Aldehyde bromination : Uncontrolled conditions may lead to bromine incorporation at the aldehyde carbon.

Industrial-Scale Considerations

Analyse Des Réactions Chimiques

6-Chloro-2-fluoronicotinaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrazine hydrate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

6-Chloro-2-fluoronicotinaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Medicine: Research on this compound may contribute to the development of new pharmaceuticals.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 6-Chloro-2-fluoronicotinaldehyde involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, affecting their activity and leading to various biochemical effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

*Similarity indices (0–1 scale) are derived from structural comparisons in .

Key Differences and Research Findings

Reactivity of Aldehyde vs. Carboxylic Acid : The aldehyde group in this compound confers higher electrophilicity compared to carboxylic acid derivatives like 6-Chloro-2-fluoronicotinic acid (similarity 0.79). This makes it more reactive in condensations or nucleophilic additions, whereas the acid form is better suited for amide coupling.

Substituent Effects: Electron-Withdrawing Groups: The dual Cl/F substitution in this compound enhances the pyridine ring's electron deficiency, directing electrophilic attacks to specific positions. Methoxy vs.

Stability and Purity : The methoxy analog in is reported with 95% purity, suggesting stability under standard storage. The fluorine substituent in the target compound may increase sensitivity to moisture or light, necessitating specialized handling.

Synthetic Utility : Aldehyde derivatives are pivotal in constructing heterocyclic frameworks (e.g., imines or hydrazones), while carboxylic acids (e.g., 6-Fluoro-4-methylnicotinic acid) are preferred for metal-catalyzed cross-couplings or salt formation.

Activité Biologique

6-Chloro-2-fluoronicotinaldehyde is a compound that has garnered attention in recent years due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClFNO

- Molecular Weight : 159.54 g/mol

- CAS Number : 1093880-37-5

The precise biological targets of this compound remain largely unidentified, but it is hypothesized that the compound interacts with cellular proteins through its aldehyde functional group. This interaction may lead to covalent bonding with amino acid residues, influencing protein function and cellular processes.

Pharmacokinetics

Predicted pharmacokinetic properties include:

- High gastrointestinal absorption

- Permeability across the blood-brain barrier

These properties suggest potential therapeutic applications, particularly in neurological contexts.

Cellular Impact

Research indicates that this compound can influence:

- Cell signaling pathways

- Gene expression

- Cellular metabolism

For instance, it may modulate transcription factors, leading to alterations in gene expression profiles and metabolic fluxes within cells.

Enzymatic Interactions

The compound has been observed to interact with various enzymes:

- It inhibits aldehyde dehydrogenases by binding to their active sites, preventing the oxidation of aldehydes.

- It may also alter the activity of other enzymes involved in metabolic pathways, potentially impacting overall cellular metabolism.

Research Applications

This compound has several applications in scientific research:

- Chemistry : Used as an intermediate in synthesizing various organic compounds.

- Biology : A tool for studying enzyme interactions and metabolic pathways.

- Medicine : Potential contributions to developing new pharmaceuticals targeting specific diseases.

- Industry : Utilized in producing agrochemicals and other industrial chemicals.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Chloro-2-fluoropyridine-3-carboxaldehyde | Chlorine and fluorine substitutions | Antimicrobial properties |

| 6-Chloro-2-fluoronicotinic acid | Carboxylic acid group | Potential anti-inflammatory effects |

| 6-Fluoronicotinaldehyde | Fluorine substitution | Antioxidant activity |

This comparison highlights how variations in functional groups can influence biological activity and potential applications.

Example Case Study: Protein Kinase Inhibition

In studies focused on designing new EGF-R protein kinase inhibitors, modifications of similar nicotinaldehyde structures have led to promising candidates. The structural insights gained from these studies could inform future research involving this compound as a scaffold for drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloro-2-fluoronicotinaldehyde, and what intermediates are critical in its preparation?

- Methodological Answer : Synthesis typically involves halogenation and formylation of pyridine precursors. Key steps include fluorination of a chlorinated pyridine intermediate (e.g., via nucleophilic aromatic substitution) followed by aldehyde introduction using the Vilsmeier-Haack reaction or oxidation of a methyl group. Critical intermediates include 2-fluoro-6-chloropyridine derivatives, which require precise temperature control (e.g., −78°C for lithiation) to avoid side reactions. Multi-step purification (column chromatography, recrystallization) ensures product integrity .

Q. Which analytical techniques are most effective for verifying the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C/19F NMR confirms substitution patterns and electronic environments. For example, the aldehyde proton appears as a singlet at ~10 ppm in 1H NMR, while 19F NMR detects fluorine’s deshielding effects .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]+) and fragments (e.g., loss of Cl or F).

- Chromatography : TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water) assess purity. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) confirms aldehyde functionality via UV-Vis or LC-MS .

Q. How do the electron-withdrawing effects of fluorine and chlorine substituents influence the reactivity of this compound in nucleophilic additions?

- Methodological Answer : Fluorine at position 2 enhances the electrophilicity of the aldehyde group via inductive effects, directing nucleophiles (e.g., amines, hydrazines) to the aldehyde carbon. Chlorine at position 6 may sterically hinder bulky nucleophiles. Comparative kinetic studies with non-fluorinated analogs (e.g., 6-chloronicotinaldehyde) can isolate electronic vs. steric contributions. DFT calculations predict reactive sites and transition states .

Advanced Research Questions

Q. What strategies can optimize regioselectivity in cross-coupling reactions involving this compound as a substrate?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3)4, PdCl2(dppf)) with ligands (XPhos, SPhos) to enhance coupling at the chloro position.

- Solvent/Base Optimization : Polar aprotic solvents (DMF, DMSO) with weak bases (K2CO3) improve yields.

- Computational Modeling : Density Functional Theory (DFT) predicts charge distribution and reactive sites. For example, fluorine’s electron-withdrawing effect may deactivate position 2, favoring C6 coupling .

Q. How should researchers address discrepancies between theoretical and observed spectroscopic data (e.g., 19F NMR chemical shifts) for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare experimental 19F NMR shifts with PubChem datasets for analogous fluoropyridines (e.g., 6-Bromo-5-fluoronicotinaldehyde).

- Solvent/Concentration Effects : Repeat experiments in deuterated solvents (CDCl3 vs. DMSO-d6) to assess environmental influences.

- DFT Refinement : Adjust computational models to include solvent polarity and substituent-induced deshielding .

Q. What methodological approaches are recommended for studying the hydrolytic stability of the aldehyde group in this compound under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in phosphate-buffered saline (pH 7.4) at 37°C. Monitor degradation via HPLC-UV (λ = 254 nm) and LC-MS.

- Quantification of Free Aldehyde : Use Girard’s reagent T to derivatize unreacted aldehyde, followed by spectrophotometric analysis at 365 nm .

Q. How can researchers design controlled experiments to differentiate between electronic and steric effects of substituents on the reactivity of this compound?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with varying substituents (e.g., 6-Bromo-2-fluoro vs. 6-Chloro-2-methoxy) to isolate electronic (F vs. OMe) or steric (Cl vs. Br) effects.

- Kinetic Studies : Measure reaction rates under identical conditions (e.g., nucleophilic addition with aniline).

- Hammett Analysis : Plot log(k) against σ values to correlate substituent electronic effects with reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.